Product packaging for Morelloflavone(Cat. No.:CAS No. 21945-33-5)

Morelloflavone

Cat. No.: B10848913
CAS No.: 21945-33-5
M. Wt: 556.5 g/mol
InChI Key: GFWPWSNIXRDQJC-PXJZQJOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morelloflavone is a biflavonoid natural product composed of covalently linked apigenin and luteolin units . This compound is a recognized inhibitor of secretory phospholipase A2 (sPLA2) enzymes, demonstrating potent activity against human recombinant synovial and bee venom PLA2 with IC50 values of 0.9 and 0.6 µM, respectively . Its inhibitory action extends to snake venom PLA2, where it irreversibly suppresses enzymatic, anticoagulant, myotoxic, and edema-inducing activities, with molecular docking studies suggesting interaction with the enzyme's substrate-binding cleft . Beyond PLA2, this compound scavenges reactive oxygen species (ROS) generated by human neutrophils and inhibits key migration-related kinases, including focal adhesion kinase (FAK), c-Src, and ERK, in vascular smooth muscle cells (VSMC) . In preclinical research, this compound exhibits significant anti-atherosclerotic properties. An 8-month oral administration in a mouse model reduced atherosclerotic lesion area by 26% without altering plasma lipid profiles, an effect attributed to the inhibition of VSMC migration into the intima . It also demonstrates anti-inflammatory efficacy, potently inhibiting TPA-induced ear edema in mice . Investigations into oncology reveal its potential cytotoxic activity. Network pharmacology and molecular docking studies suggest it strongly binds to molecular targets like HIF1A, which is associated with breast cancer pathways , and shows affinity for estrogen receptors ER-α, ER-β, and HER-2 in silico . Furthermore, this compound has shown investigational utility in infectious disease, with a derivative (this compound-4‴O-β-D-glycosyl) reporting high activity against Leishmania amazonensis amastigote forms . This diverse pharmacological profile makes this compound a valuable compound for research in inflammation, cardiovascular disease, oncology, and parasitology. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H20O11 B10848913 Morelloflavone CAS No. 21945-33-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21945-33-5

Molecular Formula

C30H20O11

Molecular Weight

556.5 g/mol

IUPAC Name

8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1

InChI Key

GFWPWSNIXRDQJC-PXJZQJOASA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O

Origin of Product

United States

Origin and Biosynthetic Pathways of Morelloflavone

Natural Sources and Distribution within Garcinia Species

Morelloflavone (B191904) is predominantly found within the plant genus Garcinia, a large group of evergreen trees and shrubs belonging to the Clusiaceae family. This genus is distributed across tropical regions of Asia, Africa, and Polynesia and is a rich source of diverse phytochemicals, including xanthones, benzophenones, and biflavonoids. researchgate.net

Garcinia dulcis (Roxb.) Kurz, a tropical fruit tree native to Southeast Asia, is frequently cited as a primary source of this compound. wikipedia.org Scientific investigations have identified this compound as one of the principal bioactive compounds in various parts of the plant, including the flowers, fruits, and bark. bharathgreens.compfaf.org Studies have consistently isolated and identified this compound from G. dulcis, underscoring its significance as a reliable natural source for this specific biflavonoid. nih.govselinawamucii.comacs.org

Beyond G. dulcis, this compound and its glycosides have been identified in numerous other Garcinia species, highlighting its widespread, though not universal, distribution across the genus. Research has documented its presence in:

Garcinia madruno : Studies have isolated this compound from the leaves, epicarp, and seeds of G. madruno, often identifying it as a major biflavonoid component responsible for the plant's antioxidant activity. nparks.gov.sgveliyathgarden.comcabidigitallibrary.org

Garcinia brasiliensis : The fruit epicarp and leaves of this South American species have been shown to contain this compound, along with its glycosylated forms. nih.govveliyathgarden.commdpi.com

Garcinia prainiana : The methanol (B129727) extract of the stem barks of G. prainiana has yielded several biflavonoids, including this compound. nih.gov

Garcinia cymosa : Research focusing on the stem barks of G. cymosa has led to the isolation of this compound. utep.edu

Other Species : The compound has also been identified in Garcinia morella, Garcinia gardneriana, and Garcinia chromocarpa, among others, further demonstrating its broad occurrence within the genus. acs.orgresearchgate.netmdpi.com

Ethnobotanical Significance and Traditional Uses in Relevant Research Contexts

The Garcinia species from which this compound is isolated often have a history of use in traditional medicine, which has frequently prompted scientific investigation into their chemical constituents.

Garcinia dulcis has a well-documented history in traditional Southeast Asian medicine. researchgate.net Various parts of the plant have been used to treat conditions such as coughs, scurvy, and infections. nparks.gov.sgcabidigitallibrary.orgwikipedia.org The crushed bark has been applied to wounds, and pounded seeds have been used to address swellings. nparks.gov.sgcabidigitallibrary.org

Garcinia brasiliensis is utilized by local populations in its native Amazonian region for its purported anti-inflammatory properties. nih.gov Traditionally, it is used to treat abdominal pain, infected wounds, and ulcers. nih.govgrowables.org

Garcinia madruno also has a place in traditional practices. The yellow latex from the tree is used topically for ulcers and sores, while the fruit pulp is believed to support digestion. bharathgreens.compfaf.orgveliyathgarden.comveliyathgarden.com In some cultures, it is considered a tonic for the liver and kidneys. selinawamucii.com

The presence of bioactive compounds like this compound in these plants is a key focus of research aiming to understand the scientific basis for their traditional applications.

Theoretical Biosynthetic Pathways of this compound

The biosynthesis of this compound is a complex process that begins with the general flavonoid pathway and culminates in the unique coupling of two different flavonoid units. While the complete enzymatic sequence is not fully elucidated, a theoretical pathway can be proposed based on established knowledge of flavonoid and biflavonoid formation.

The formation of biflavonoids is theorized to occur through the oxidative coupling of two monomeric flavonoid precursors. nih.govresearchgate.net this compound is composed of a naringenin (B18129) unit (a flavanone) linked to a luteolin (B72000) unit (a flavone). nih.gov

The biosynthesis starts with the shikimate pathway , which produces the aromatic amino acid phenylalanine. nih.gov Phenylalanine is then converted to p-coumaroyl-CoA, a central intermediate. mdpi.com Through the action of chalcone synthase (CHS) , p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin chalcone, which is then isomerized to (2S)-naringenin , the first monomer of this compound. nih.gov

The second monomer, luteolin , is also derived from naringenin. Naringenin is converted into eriodictyol, which is then oxidized by flavone synthase (FNS) to form luteolin. nih.gov

The final and defining step in this compound biosynthesis is the formation of the C3-C8'' inter-flavonoid bond between the naringenin and luteolin moieties. This is proposed to be an oxidative coupling reaction . nih.gov This type of C-C bond formation is a common strategy in nature for creating complex polyphenolic structures. researchgate.net The mechanism likely involves the generation of radical species on each flavonoid monomer, which then combine to form the dimer.

The specific enzymes that catalyze the final oxidative coupling step to form this compound have not been definitively identified. However, based on similar reactions in plant secondary metabolism, certain enzyme families are considered strong candidates.

Cytochrome P450 Monooxygenases (CYPs) : This large family of enzymes is heavily involved in the biosynthesis of flavonoids, catalyzing various hydroxylation and oxidation reactions. nih.govnih.gov It is plausible that a specific CYP enzyme could mediate the oxidative coupling of the naringenin and luteolin precursors.

Peroxidases (PODs) : These enzymes are well-known for their ability to catalyze oxidative phenolic coupling reactions via a free-radical mechanism. They are implicated in the biosynthesis of other complex natural products, such as lignans, and represent another likely candidate class for biflavonoid formation.

Further research, including transcriptomic and metabolomic analyses of this compound-producing Garcinia species, is required to isolate and characterize the specific enzymes responsible for the dimerization step. nih.govacs.org

Isolation, Structural Elucidation, and Synthetic Strategies for Morelloflavone and Its Derivatives

Advanced Chromatographic Techniques for Morelloflavone (B191904) Isolation and Purification

The purification of this compound from crude plant extracts is a multi-step process that employs various chromatographic methods to separate it from a complex mixture of other secondary metabolites. nih.gov The choice of technique is guided by the polarity and molecular weight of the target compound.

Column chromatography serves as the foundational method for the initial fractionation of plant extracts containing this compound. column-chromatography.com This technique separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase. researchgate.net For this compound isolation, a sequence of different stationary phases is often required.

Initially, crude extracts, such as those from the leaves of Garcinia subelliptica, are subjected to column chromatography using silica (B1680970) gel. researchgate.netnih.gov A gradient elution system, which involves gradually increasing the polarity of the mobile phase, is employed. For instance, a solvent system starting with non-polar solvents like petroleum ether and gradually introducing more polar solvents like ethyl acetate (B1210297) (EtOAc) allows for the separation of compounds into fractions of varying polarity. researchgate.net

Fractions enriched with this compound are then often pooled and subjected to further purification using different types of column chromatography. Sephadex LH-20, a size-exclusion chromatography medium, is commonly used to separate compounds based on their molecular size. researchgate.net This step is particularly effective in separating flavonoids from other classes of compounds. The combination of silica gel and Sephadex LH-20 columns is a robust strategy for obtaining this compound with a high degree of purity from complex natural extracts. scielo.br

Table 1: Typical Column Chromatography Systems for this compound Isolation

StageStationary PhaseMobile Phase System (Example)Separation Principle
Initial Fractionation Silica GelGradient of Petroleum Ether-Ethyl AcetateAdsorption/Polarity
Secondary Purification Sephadex LH-20Methanol (B129727) (MeOH)Size Exclusion
Final Polishing Silica GelChloroform-Methanol (CHCl₃-MeOH) or similarAdsorption/Polarity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and purity assessment of this compound. nih.gov Its high resolution and sensitivity allow for the separation of closely related biflavonoids and the quantification of the target compound's purity. ijpsjournal.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. ub.edu

In a typical setup, a C18 column is used as the stationary phase, which retains compounds based on their hydrophobicity. nih.gov A gradient mobile phase, commonly consisting of an aqueous solvent (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile, is used for elution. ub.edunih.gov Detection is typically performed using a UV-Vis or a photodiode array (PDA) detector, with monitoring at wavelengths around 280 nm and 360 nm, where flavonoids exhibit strong absorbance. ub.edu The purity of the isolated this compound is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total peak area. rsc.org Purity levels exceeding 98% are often achievable and required for detailed biological studies. scielo.br

Table 2: Example of HPLC Conditions for this compound Purity Analysis

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Gradient of Water (with 0.1% Acetic Acid) and MethanolTo elute compounds with varying polarities.
Flow Rate 1.0 mL/minControls the speed of separation.
Detection UV at 276 nmTo detect and quantify the flavonoid.
Purity Result >99%Indicates the successful isolation of a pure compound. scielo.br

Beyond standard column chromatography and preparative HPLC, other advanced methods can be employed for efficient isolation. nih.govresearchgate.net High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample and leading to higher recovery rates. nih.gov This method is particularly useful for the large-scale separation of natural products like flavonoid glycosides. researchgate.netnih.gov

Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, offers a faster means of purification than traditional gravity-fed columns. youtube.com Additionally, preparative Thin-Layer Chromatography (TLC) can be used for the small-scale isolation of pure compounds from simple mixtures. sigmaaldrich.com The combination of these methods, for example using HSCCC for initial enrichment followed by preparative HPLC for final polishing, provides a powerful and efficient workflow for isolating pure this compound and its derivatives. nih.gov

Spectroscopic and Spectrometric Approaches to Structural Elucidation

Once a pure sample of this compound is isolated, its chemical structure is determined using a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of flavonoids like this compound. up.ac.zaanalis.com.my It provides detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals unambiguously. nih.gov

1D NMR (¹H and ¹³C): The ¹H-NMR spectrum provides information on the number and chemical environment of protons, including characteristic signals for aromatic protons and the specific protons of the flavanone (B1672756) moiety. analis.com.my The ¹³C-NMR spectrum reveals the number of carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic). up.ac.za For biflavonoids, the complexity of the spectra is high due to the large number of signals. nih.gov

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are crucial for establishing connectivity within the molecule. analis.com.my

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons within the same spin system. up.ac.za

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting the different fragments of the molecule, including linking the two flavonoid units together and determining the substitution patterns. researchgate.net

The unequivocal assignment of all NMR signals confirms the flavanone-(3-8")-flavone core structure of this compound. nih.gov

Table 3: Selected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)Key HMBC Correlations (H → C)
Flavanone Moiety
283.55.40 (d, 11.5)C-3, C-4, C-1', C-2', C-6'
347.94.95 (d, 11.5)C-2, C-4, C-4a, C-8"
4197.1--
5163.7--
Flavone Moiety
2"164.2--
3"102.96.85 (s)C-2", C-4", C-4a", C-1'''
4"182.1--
5"161.4--
6"98.86.18 (s)C-5", C-7", C-8", C-10"

Data is representative and compiled from typical flavonoid structural analysis literature. up.ac.zaanalis.com.my

High-Resolution Mass Spectrometry (HRMS) is a critical tool used to confirm the elemental composition of an isolated compound by providing a highly accurate mass measurement. mdpi.comnih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.org This precision allows for the determination of a unique molecular formula. researchgate.net

For this compound, techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry are used. nih.govmdpi.com The experimentally measured accurate mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode) is compared to the theoretical mass calculated for the proposed formula. A mass difference of less than 5 parts per million (ppm) provides strong evidence for the correct molecular formula. nih.gov This technique definitively confirms the molecular formula of this compound as C₃₀H₂₀O₁₁. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₃₀H₂₀O₁₁ nih.gov
Theoretical Monoisotopic Mass 556.10056 Da nih.gov
Ionization Mode (Example) ESI- (Electrospray Ionization, Negative) mdpi.com
Observed Ion (Example) [M-H]⁻ mdpi.com
Mass Accuracy Typically < 5 ppm nih.gov

Rational Design and Synthesis of this compound Derivatives

The inherent biological activities of this compound have prompted significant interest in the generation of its derivatives. These efforts are aimed at exploring and potentially enhancing its therapeutic properties through structural modifications. The strategies employed encompass semisynthetic modifications of the natural product, glycosylation to improve bioavailability, and total synthesis to create novel analogs.

Semisynthetic Modifications of this compound

Semisynthesis, the chemical modification of a naturally occurring compound, is a common strategy to generate novel derivatives with potentially improved pharmacological profiles. For this compound, these modifications have primarily focused on the acylation and alkylation of its multiple hydroxyl groups.

Acylation of this compound has been explored to modify its polarity and, consequently, its biological activity. A notable example is the synthesis of the this compound-7,4',7'',3''',4'''-penta-O-acetyl derivative. This is typically achieved by treating this compound with an acylating agent, such as acetic anhydride, in the presence of a base like pyridine. This reaction substitutes the hydrogen of the hydroxyl groups with acetyl groups. researchgate.netresearchgate.net Such modifications can influence the molecule's ability to cross cell membranes and interact with biological targets. researchgate.net

Similar to acylation, alkylation alters the physicochemical properties of this compound. The synthesis of this compound-7,4',7'',3''',4'''-penta-O-methyl and this compound-7,4',7'',3''',4'''-penta-O-butanoyl derivatives has been reported. researchgate.netresearchgate.net The methylation is typically carried out using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. For butanoylation, butanoyl chloride can be used. These reactions yield derivatives with decreased polarity compared to the parent compound, which can affect their solubility and interaction with enzymes and receptors. researchgate.netresearchgate.net

Glycosylation Studies and Glycosylated Derivatives (e.g., this compound-4'''-O-β-d-glycosyl, Fukugiside)

Glycosylation, the attachment of sugar moieties to a molecule, is a key strategy to enhance the water solubility and bioavailability of natural products. In nature, this compound is found in glycosylated forms, and these have been the subject of isolation and study. researchgate.netresearchgate.netresearchgate.net

Two prominent examples of naturally occurring glycosylated this compound derivatives are this compound-4'''-O-β-d-glycosyl and Fukugiside (also known as this compound-7''-O-β-d-glycoside). researchgate.netresearchgate.netnih.gov These compounds have been isolated from plants of the Garcinia genus. mdpi.comnih.gov While these glycosides are naturally occurring, their targeted synthesis presents a significant challenge due to the need for regioselective glycosylation at a specific hydroxyl group among the many available on the this compound scaffold.

Modern synthetic strategies to achieve such selective glycosylation often turn to chemoenzymatic methods. nih.govresearchgate.net These approaches utilize enzymes, such as glycosyltransferases, which can exhibit high regio- and stereoselectivity, to attach a sugar unit to a specific position on the flavonoid backbone. This avoids the complex protection-deprotection steps often required in classical chemical synthesis. While general enzymatic glycosylation methods for flavonoids are established, specific, high-yield protocols for the synthesis of this compound-4'''-O-β-d-glycosyl and fukugiside remain an area of active research.

Total Synthesis Approaches to this compound Analogs

The total synthesis of this compound and its analogs is a complex undertaking due to the molecule's stereochemistry and the C-C bond linking the two flavonoid units. However, total synthesis offers the ultimate flexibility to create a wide array of analogs with modifications not accessible through semisynthesis.

General strategies for the synthesis of C-C linked biflavonoids are applicable to the creation of this compound analogs. A prevalent approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This method typically involves the coupling of a flavonoid boronic acid or boronate ester with a halogenated flavonoid. By varying the structure of either flavonoid monomer, a diverse range of biflavonoid analogs can be constructed.

For a this compound analog, this would entail the synthesis of a suitably functionalized naringenin (B18129) derivative and a luteolin (B72000) derivative, which are then coupled to form the C3-C8'' bond. The development of synthetic routes to access diverse analogs of this compound is crucial for conducting detailed structure-activity relationship (SAR) studies and for optimizing the therapeutic potential of this class of biflavonoids.

Mechanistic Investigations of Morelloflavone S Biological Activities: in Vitro and Animal Model Studies

Anti-Inflammatory Modulatory Mechanisms of Morelloflavone (B191904)

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key enzymes, scavenging reactive oxygen species, and modulating the production of inflammatory mediators.

This compound has been identified as a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme crucial in the inflammatory cascade. nih.gov sPLA2 catalyzes the hydrolysis of phospholipids to produce arachidonic acid, a precursor for pro-inflammatory eicosanoids like prostaglandins and leukotrienes. sci-hub.cat By inhibiting sPLA2, this compound effectively curtails the production of these inflammatory mediators. nih.gov

In vitro studies have demonstrated this compound's high potency against human recombinant synovial and bee venom sPLA2, with IC50 values of 0.9 and 0.6 microM, respectively. nih.gov The inhibition appears to be irreversible. nih.gov Furthermore, research suggests a direct interaction between this compound and snake venom PLA2. nih.gov Molecular docking studies propose that this interaction is stabilized by hydrogen bonds with specific amino acid residues of the enzyme. nih.gov

Notably, this compound exhibits selectivity in its inhibitory action, primarily targeting sPLA2 groups II and III. nih.gov Group II sPLA2 enzymes are often found at sites of inflammation. nih.gov This selectivity suggests a targeted anti-inflammatory effect, potentially minimizing off-target effects. In contrast, this compound has been shown to be inactive against cytosolic PLA2 activity from human monocytes. nih.gov

Inflammation is often accompanied by oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). nih.govresearchgate.net These highly reactive molecules can damage cells and perpetuate the inflammatory response. nih.gov this compound has demonstrated significant ROS scavenging capabilities. nih.gov

Studies have shown that this compound can scavenge ROS generated by human neutrophils, with IC50 values of 2.7 and 1.8 microM for luminol and lucigenin-enhanced chemiluminescence, respectively. nih.gov This antioxidant activity is attributed to the presence of hydroxyl groups in the flavonoid structure, which can donate electrons to neutralize free radicals. nih.gov By quenching these reactive species, this compound helps to mitigate the cellular damage associated with inflammation. nih.govbohrium.com

Beyond its enzymatic inhibition and antioxidant activities, this compound directly influences the production of key inflammatory mediators and the responses of immune cells.

Nitric oxide (NO) is a signaling molecule that plays a complex role in inflammation. While it has protective effects at low concentrations, excessive production by inducible nitric oxide synthase (iNOS) in macrophages contributes to inflammation and tissue damage. nih.govmdpi.com Several flavonoids have been shown to inhibit NO production in activated macrophages. nih.govnih.gov this compound has been shown to inhibit the production of nitric oxide in macrophages. mdpi.com This inhibition is often achieved by reducing the expression of the iNOS enzyme. nih.gov

Cytokines are small proteins that are crucial in directing the immune and inflammatory responses. mdpi.comnih.gov this compound has been shown to modulate the secretion of several key pro-inflammatory cytokines.

Interleukin-1β (IL-1β): This cytokine is a potent mediator of inflammation. frontiersin.orgnih.gov Flavonoids can inhibit the production of IL-1β, thereby dampening the inflammatory response. nih.gov

Interleukin-12p70 (IL-12p70): This cytokine is essential for the development of T helper 1 (Th1) cells, which are involved in cell-mediated immunity. nih.govnih.gov The regulation of IL-12p70 can influence the direction of the immune response.

Monocyte Chemoattractant Protein-1 (MCP-1): This chemokine, also known as CCL2, plays a critical role in recruiting monocytes to sites of inflammation. nih.govnih.govresearchgate.net By modulating MCP-1 expression, flavonoids can reduce the infiltration of inflammatory cells. nih.gov

Table 1: Investigated Biological Activities of this compound

Biological Target/Process Effect of this compound Model System Reference
Secretory Phospholipase A2 (sPLA2) Inhibition In Vitro nih.gov
sPLA2 Group II and III Selective Inhibition In Vitro nih.gov
Reactive Oxygen Species (ROS) Scavenging Human Neutrophils nih.gov
Nitric Oxide (NO) Production Inhibition Macrophages mdpi.com
Cytokine Secretion Modulation - nih.gov

In Vivo Anti-Inflammatory Efficacy in Preclinical Models

This compound has demonstrated notable anti-inflammatory properties in various preclinical studies. Its efficacy has been observed in established animal models of inflammation, suggesting its potential as a modulator of inflammatory pathways. Research indicates that this biflavonoid can effectively counteract inflammatory responses triggered by chemical irritants.

This compound has been documented to ameliorate inflammation in mouse models of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema and carrageenan-induced paw edema aacrjournals.org. The TPA-induced model simulates acute skin inflammation, characterized by swelling and cellular infiltration. The carrageenan-induced paw edema model is a widely used method to evaluate the anti-inflammatory effects of compounds, involving a biphasic acute inflammatory response nih.govresearchgate.netnih.gov. The ability of this compound to reduce edema in these models points to its significant in vivo anti-inflammatory activity aacrjournals.org.

Antioxidant Mechanisms of Action of this compound

This compound, a biflavonoid extracted from Garcinia dulcis, is recognized for its anti-oxidative properties aacrjournals.orgnih.govaacrjournals.org. Its antioxidant activity is a key aspect of its broader biological effects, contributing to its protective role against cellular damage. The mechanisms underlying this activity are multifaceted, involving direct interaction with reactive oxygen species (ROS) and interference with processes that generate oxidative stress.

The antioxidant capacity of compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay nih.gov. These tests measure the ability of a substance to neutralize stable free radicals. While this compound is generally cited for its antioxidant effects, specific quantitative data from DPPH, ABTS, or ORAC assays were not detailed in the provided search results.

One of the key mechanisms by which flavonoids exert antioxidant effects is through the chelation of transition metal ions, particularly iron mdpi.commdpi.com. Excess free iron (Fe2+) can participate in the Fenton reaction, which generates highly destructive hydroxyl radicals, contributing significantly to oxidative stress and cellular damage nih.gov. By binding to iron ions, chelating agents can prevent them from catalyzing the formation of ROS nih.govnih.gov. This sequestration of redox-active metals is a crucial strategy for mitigating oxidative damage mdpi.com. Flavonoids, due to their specific molecular structure, are effective metal chelators mdpi.com. This chelating activity can be beneficial in conditions of localized iron overload and the consequent oxidative stress mdpi.com.

This compound has been shown to exhibit strong antioxidation effects in the context of human low-density lipoprotein (LDL) oxidation. It is effective against both Fe2+-mediated and non-metal-induced LDL oxidation. The oxidation of LDL is considered a critical event in the development of atherosclerosis. The ability of this compound to inhibit this process highlights its potential protective role against oxidative damage to lipoproteins.

Anti-Angiogenic and Anti-Proliferative Mechanisms in Cancer Research

This compound has been identified as a potent inhibitor of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth, invasion, and metastasis aacrjournals.orgnih.govaacrjournals.orgnih.gov. Its anti-cancer effects also stem from its ability to directly inhibit the proliferation of various cancer cells.

The compound has been shown to significantly inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and invasion of primary cultured human umbilical vein endothelial cells (HUVECs) nih.govaacrjournals.org. VEGF is a key signaling protein that stimulates angiogenesis. This compound's interference with VEGF-induced processes demonstrates its direct anti-angiogenic activity. In laboratory models, it effectively blocks the formation of capillary-like tubes by HUVECs and inhibits microvessel sprouting from rat aortic rings aacrjournals.orgnih.gov.

Table 1: Effects of this compound on Angiogenic Processes in HUVECs This table summarizes the inhibitory effects of this compound on various stages of angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs).

Angiogenic ProcessObservationSource
Cell Proliferation (VEGF-induced) Significantly inhibited, with a half-maximal inhibition at 20 μmol/L. aacrjournals.orgnih.gov
Cell Migration (VEGF-induced) Inhibited in a concentration-dependent manner; significant inhibition observed at 1 μmol/L. nih.gov
Capillary-like Tube Formation 50% inhibition of tube formation was observed at a concentration of 10 μmol/L. aacrjournals.org
Cell Cycle Arrest Induced an accumulation of cells in the G2/M phase, thereby arresting endothelial cell proliferation. aacrjournals.orgnih.gov

Mechanistically, this compound exerts its anti-angiogenic effects by targeting specific signaling pathways. It has been shown to inhibit the activation of RhoA and Rac1 GTPases, which are critical for cell migration and invasion, without significantly affecting Cdc42 GTPase nih.govaacrjournals.orgresearchgate.net. Furthermore, this compound inhibits the phosphorylation and activation of kinases within the Raf/MEK/ERK signaling pathway, which is essential for endothelial cell proliferation nih.govaacrjournals.orgaacrjournals.org.

Table 2: Molecular Targets of this compound in Anti-Angiogenic Pathways This table outlines the key signaling molecules and pathways that are inhibited by this compound, leading to its anti-angiogenic effects.

Pathway/TargetEffect of this compoundSource
Rho GTPases Inhibits the activation of RhoA and Rac1. nih.govaacrjournals.org
Raf/MEK/ERK Pathway Inhibits the phosphorylation and activation of pathway kinases in a concentration-dependent manner. nih.govaacrjournals.org

In addition to its anti-angiogenic properties, this compound exhibits direct anti-proliferative activity against several cancer cell lines. This suggests that its anti-tumor effects are twofold, targeting both the tumor's blood supply and the cancer cells themselves. Studies have documented its ability to inhibit the growth of glioma, breast cancer, and prostate cancer cells aacrjournals.orgresearchgate.netspandidos-publications.com. For instance, it demonstrated inhibitory activity against U87 and C6 glioma cells spandidos-publications.com. The half-maximal inhibition for PC-3 prostate cancer cells was found to be over 100 μmol/L, whereas for endothelial cells it was significantly lower, indicating a more potent effect on angiogenesis at lower concentrations aacrjournals.orgnih.govaacrjournals.org.

Table 3: Anti-Proliferative Activity of this compound on Cancer Cell Lines This table provides an overview of the cancer cell lines that have been shown to be susceptible to the anti-proliferative effects of this compound.

Cell LineCancer TypeObservationSource
PC-3 Prostate CancerHalf-maximal inhibition (IC50) was over 100 μmol/L. nih.govaacrjournals.org
MCF-7 Breast CancerShowed anticancer activity with an IC50 of 55.84 µg/mL. researchgate.net
U87 and C6 GliomaDemonstrated inhibitory effects on cell growth. nih.govspandidos-publications.com

Inhibition of Vascular Endothelial Cell Function

This compound, a biflavonoid extracted from Garcinia dulcis, has been identified as a potent inhibitor of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.govaacrjournals.org Its anti-angiogenic properties are demonstrated through its effects on various functions of vascular endothelial cells, primarily human umbilical vein endothelial cells (HUVECs), in response to vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.govnih.gov

Research has shown that this compound significantly inhibits the proliferation of HUVECs induced by VEGF in a manner that is dependent on the concentration of the compound. nih.gov This inhibition of cell growth is a key component of its anti-angiogenic activity. researchgate.net

Cell migration is another critical step in the formation of new blood vessels. nih.govaacrjournals.org Studies utilizing wound-healing migration assays have demonstrated that this compound effectively curtails the chemotactic motility of HUVECs. nih.govaacrjournals.org The inhibitory effect on VEGF-induced migration was observed to be concentration-dependent, with significant inhibition seen at concentrations as low as 1 μmol/L. nih.gov In addition to endothelial cells, this compound has also been shown to robustly inhibit the migration of vascular smooth muscle cells (VSMCs). nih.gov

Table 1: Effect of this compound on Endothelial Cell Functions
Biological ProcessCell TypeInducerAssayKey FindingReference
ProliferationHUVECVEGFCell Proliferation AssayDose-dependent inhibition of cell growth. nih.govnih.gov
MigrationHUVECVEGFWound-Healing AssayConcentration-dependent inhibition of cell motility. nih.govaacrjournals.org
MigrationVSMC-Scratch Wound & Invasion AssaysRobust inhibition of cell migration. nih.gov

The invasion of endothelial cells through the basement membrane is a crucial event in angiogenesis. This compound has been shown to inhibit VEGF-induced HUVEC invasion in a concentration-dependent fashion, as measured by transwell cell invasion assays. nih.govaacrjournals.org

Furthermore, the ability of endothelial cells to form three-dimensional capillary-like structures is a hallmark of angiogenesis. In vitro studies demonstrate that this compound effectively blocks the formation of these tube-like structures by HUVECs when stimulated with VEGF. nih.govnih.gov The anti-angiogenic potential of this compound has also been confirmed in more complex models, such as the rat and mouse aortic ring assays, where it inhibited microvessel sprouting from endothelial cells. nih.govnih.govaacrjournals.org In vivo, using the mouse Matrigel plug assay, this compound was shown to prevent the formation of new blood microvessels induced by VEGF. nih.govnih.govaacrjournals.org

Table 2: Inhibitory Effects of this compound on Angiogenesis Models
ProcessModelInducerKey FindingReference
Cell InvasionTranswell Cell Invasion Assay (HUVECs)VEGFConcentration-dependent inhibition. nih.govaacrjournals.org
Tube FormationIn Vitro Tube Formation Assay (HUVECs)VEGFDose-dependent inhibition of capillary-like structures. nih.govnih.gov
Microvessel SproutingAortic Ring Assay (Rat/Mouse)-Effective inhibition of endothelial cell sprouting. nih.govnih.gov
NeovascularizationMouse Matrigel Plug AssayVEGFInhibited formation of new blood microvessels in vivo. nih.govaacrjournals.org

Targeting Rho GTPase Signaling Pathways

The Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42, are key regulators of a wide array of cellular processes essential for angiogenesis, such as the organization of the actin cytoskeleton, cell polarity, and migration. nih.govaacrjournals.orgaacrjournals.org Targeting the signaling pathways of Rho GTPases is considered a potential therapeutic strategy for inhibiting angiogenesis. nih.govaacrjournals.orgaacrjournals.org

Mechanistic studies have revealed that this compound exerts its anti-angiogenic effects in part by targeting Rho GTPases. nih.govnih.gov Specifically, investigations demonstrated that this compound could significantly inhibit the activation of both RhoA and Rac1 GTPases in a dose-dependent manner. nih.govnih.govaacrjournals.orgaacrjournals.org The half-maximal inhibitory effect was observed at approximately 5 μmol/L. aacrjournals.orgaacrjournals.org In contrast, this compound was found to have minimal effect on the activation of another member of the family, Cdc42. nih.govnih.govaacrjournals.orgaacrjournals.org The inhibition of RhoA and Rac1 activation is believed to contribute significantly to the suppression of endothelial cell migration and invasion by this compound. aacrjournals.orgaacrjournals.org In vascular smooth muscle cells, this compound also blocked the activation of RhoA at low concentrations. nih.gov

Table 3: this compound's Effect on Rho GTPase Activation
GTPaseEffect of this compoundCell TypeNoteReference
RhoAInhibitedHUVEC, VSMCDose-dependent inhibition of activation. nih.govnih.govnih.gov
Rac1InhibitedHUVECDose-dependent inhibition of activation. nih.govnih.govaacrjournals.org
Cdc42Little to no effectHUVECActivation was not significantly affected. nih.govnih.govaacrjournals.orgaacrjournals.org

Modulation of Extracellular Signal-Regulated Kinase (ERK) Pathway

The Raf/MEK/ERK signaling pathway is a critical cascade that links extracellular signals to the regulation of gene expression, and it plays a fundamental role in endothelial cell proliferation and survival during angiogenesis. nih.gov This pathway is a major focus for cancer chemotherapy. nih.gov

This compound has been shown to be a potent inhibitor of the ERK signaling pathway in endothelial cells. nih.gov Research indicates that this compound significantly inhibits the phosphorylation and activation of kinases within the Raf/MEK/ERK cascade. nih.govnih.gov This inhibition occurs in a concentration-dependent manner, with an effective concentration noted at 10 μmol/L. nih.gov Importantly, the inhibitory action of this compound on this pathway appears to be downstream of the VEGF receptor, as it did not affect the activity of VEGFR2 itself. nih.govnih.govaacrjournals.org The suppression of the Raf/MEK/ERK pathway is consistent with the observed anti-proliferative effects of this compound on endothelial cells. nih.gov In studies on vascular smooth muscle cells, this compound also substantially inhibited the phosphorylation of ERK, a critical kinase related to migration. nih.gov

Table 4: Impact of this compound on the ERK Signaling Pathway
Pathway ComponentEffectObservationReference
VEGFR2No effectThis compound does not inhibit the activation of the primary VEGF receptor. nih.govnih.govaacrjournals.org
Raf/MEK/ERK CascadeInhibitionSignificantly inhibits the phosphorylation and activation of pathway kinases. nih.govnih.gov
ERKInhibitionSubstantially inhibited phosphorylation in both endothelial and vascular smooth muscle cells. nih.govnih.gov
Analysis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Activation

Research into the anti-angiogenic properties of this compound has revealed that its mechanism does not involve the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation. Studies have shown that this compound effectively inhibits various downstream processes induced by Vascular Endothelial Growth Factor (VEGF), such as the proliferation, migration, invasion, and formation of capillary-like structures in primary cultured human umbilical vascular endothelial cells (HUVECs) . However, investigations into the underlying mechanism demonstrated that this compound did not affect the activity of VEGFR2 itself . Instead, its anti-angiogenic effects are attributed to the inhibition of downstream signaling pathways, specifically targeting the activation of RhoA and Rac1 GTPases and the Raf/mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) kinase/ERK pathway .

Inhibition of Mitotic Kinesin Eg5 Activity

This compound has been identified as a novel inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division nih.govoup.com. The inhibition of Eg5 can lead to mitotic arrest and apoptosis, making it a target for anticancer drug development oup.comoup.com. In silico screening of numerous plant-derived biflavonoids identified this compound as a potential Eg5 inhibitor oup.comnih.gov. Subsequent biochemical analyses confirmed these computational predictions, establishing that this compound impairs the critical functions of the Eg5 motor protein oup.comresearchgate.net.

Computational modeling and in vitro biochemical assays have elucidated that this compound functions as an allosteric inhibitor of Eg5 oup.comnih.gov. The inhibition is ATP-noncompetitive, meaning this compound does not bind to the ATP-binding pocket of the enzyme oup.comresearchgate.net. Instead, it is predicted to bind to a distinct allosteric site nih.govresearchgate.net.

In silico analyses predicted that this compound settles into the putative allosteric pocket of Eg5, with a binding energy of -8.4 kcal/mol oup.comnih.govresearchgate.net. This binding configuration is comparable to that of S-trityl-L-cysteine (STLC), a known allosteric inhibitor of Eg5 nih.govresearchgate.net. The interaction is stabilized by a hydrogen bond formed between this compound and the amino acid residue Tyr-211 within the pocket nih.govresearchgate.net.

Table 1: Amino Acid Residues Forming the Allosteric Binding Pocket of Eg5 for this compound
Amino Acid Residue
Ile-136
Glu-116
Glu-118
Trp-127
Gly-117
Ala-133
Glu-215
Leu-214
Tyr-211

Biochemical studies confirmed that this compound inhibits both the basal and the microtubule-activated ATPase activity of Eg5 oup.comnih.govresearchgate.net. This inhibition of ATP hydrolysis, which powers the motor protein, occurs without competing with ATP, consistent with the allosteric binding mechanism oup.comoup.com.

A direct consequence of this compound's inhibition of Eg5's ATPase activity is the suppression of its motor function nih.govresearchgate.net. In vitro motility assays have demonstrated that this compound effectively suppresses the gliding of microtubules driven by the Eg5 motor protein oup.comoup.comresearchgate.net. This interference with the motor's ability to move along microtubule tracks disrupts the mechanical processes essential for mitotic spindle formation, further confirming this compound's role as an Eg5 inhibitor nih.gov.

Modulation of Cell Cycle Progression in Endothelial Cells

This compound has been shown to modulate cell cycle progression in endothelial cells, contributing to its anti-proliferative effects. Studies using fluorescence-activated cell sorting (FACS) on HUVECs revealed that treatment with this compound leads to a significant alteration in the distribution of cells across the cell cycle phases nih.govaacrjournals.org. Specifically, this compound treatment caused a notable decrease in the percentage of cells in the G0/G1 phase and a corresponding accumulation of cells in the G2/M phase nih.govaacrjournals.org. These findings suggest that this compound can arrest the proliferation of endothelial cells by interfering with cell cycle progression nih.govaacrjournals.org.

Table 2: Effect of this compound on Endothelial Cell Cycle Phase Distribution
Cell Cycle PhaseControl (%)This compound Treated (%)
G0/G182.0650.23
G2/M12.5729.99

Induction of Autophagic Cell Death in Specific Cancer Cell Lines

This compound, as a principal bioactive compound from the flower extract of Garcinia dulcis, has been implicated in the induction of autophagic cell death in cancer cells pnfs.or.krresearchgate.net. Studies on A172 human glioblastoma cells showed that the extract, containing this compound, exhibited cytotoxic activity and promoted cell death through autophagy pnfs.or.krresearchgate.net. This was observed through the enhancement of autophagic flux and the increased expression of autophagic marker proteins pnfs.or.kr.

In mechanistic studies using the A172 human glioblastoma cell line, the induction of autophagic cell death by a this compound-containing Garcinia dulcis flower extract was linked to the induction of endoplasmic reticulum (ER) stress pnfs.or.krresearchgate.net. The extract not only promoted cytotoxic autophagy but also caused cell cycle arrest at the S and G2/M phases in these glioblastoma cells pnfs.or.krresearchgate.net. These findings suggest that the anti-cancer effect of this compound in this context is mediated through ER stress-induced cytotoxic autophagy pnfs.or.kr.

Interaction with Cancer-Related Protein Targets (e.g., Caspase-9, TNF-α, ER-α, HER-2)

This compound has been investigated for its potential to interact with key proteins implicated in cancer progression. In silico and in vitro studies have explored its binding affinity and inhibitory potential against several critical targets. benthamdirect.com

A study focusing on breast cancer evaluated the molecular mechanism of this compound against Caspase-9, Tumor Necrosis Factor-alpha (TNF-α), Estrogen Receptor-alpha (ER-α), and Human Epidermal Growth Factor Receptor 2 (HER-2). benthamdirect.com The research indicated that this compound has the potential to block the activity of these proteins. In silico analysis revealed that this compound exhibited the strongest binding affinity among all ligands tested against these targets. researchgate.net This suggests that this compound may be a promising candidate as an anticancer agent by inhibiting the action of Caspase-9, TNF-α, ER-α, and HER-2. benthamdirect.comresearchgate.net

Antiproliferative Effects in Specific Cancer Cell Lines (e.g., Glioma U87 and C6 cells, Breast cancer MCF-7 cells, Prostate cancer PC-3 cells, Colon cancer SW480 cells)

This compound has demonstrated notable antiproliferative activity across a range of cancer cell lines, underscoring its potential as a broad-spectrum anticancer agent.

Glioma U87 and C6 cells: Research has shown that this compound and its derivatives can inhibit the growth of glioma U87 and C6 cells. nih.govnih.gov One study investigating various this compound substances found that they all demonstrated a certain level of antitumor activity. nih.gov The most potent compound among those tested exhibited the strongest inhibitory effect on both glioma U87 and C6 cells. nih.govnih.gov Preliminary structure-activity relationship analysis suggested that the presence of a glucose chain in the biflavone structure could enhance the antitumor activity in glioma cells. nih.gov

Breast cancer MCF-7 cells: In vitro studies have confirmed the cytotoxic activity of this compound against the MCF-7 human breast cancer cell line. benthamdirect.com An MTT assay determined the anticancer activity of this compound isolated from G. cymosa stem barks to be 55.84 μg/mL. benthamdirect.com While this was eight times lower than the activity of doxorubicin, the study highlighted this compound's ability to block the activity of key cancer-related proteins. benthamdirect.com

Prostate cancer PC-3 cells: this compound has been shown to inhibit the proliferation of human prostate cancer PC-3 cells. nih.gov While it is more effective in inhibiting the viability of human umbilical vein endothelial cells (HUVECs), it still demonstrates an inhibitory effect on PC-3 cells, with a half-maximal inhibition concentration (IC50) over 100 μmol/L. nih.gov Furthermore, in a xenograft mouse tumor model, this compound was found to inhibit tumor growth and tumor angiogenesis of PC-3 cells, suggesting that it inhibits tumorigenesis by targeting angiogenesis. nih.govnih.gov

Colon cancer SW480 cells: While direct studies on the antiproliferative effects of this compound on colon cancer SW480 cells are limited, research on other flavonoids provides context for potential activity. For instance, other flavonoid compounds have been shown to induce cell death and inhibit the proliferation of SW480 cells. mdpi.comeurekaselect.com

Table 1: Antiproliferative Effects of this compound on Various Cancer Cell Lines

Cancer Cell Line Findings
Glioma U87 and C6 This compound substances demonstrated antitumor activity, with some compounds showing strong inhibitory effects. nih.govnih.gov
Breast cancer MCF-7 Exhibited an anticancer activity of 55.84 μg/mL. benthamdirect.com
Prostate cancer PC-3 Showed a half-maximal inhibition of over 100 μmol/L and inhibited tumor growth in vivo. nih.gov
Colon cancer SW480 Direct studies on this compound are limited, but other flavonoids have shown activity against this cell line. mdpi.comeurekaselect.com

Antiproteolytic Activities and Enzyme Inhibition

This compound and its derivatives have been identified as potent inhibitors of various classes of proteases, including cysteine, serine, and proprotein convertases.

Studies have demonstrated the inhibitory effects of this compound and its semisynthetic derivatives on the cysteine proteases papain and cruzain. academicjournals.org Natural this compound (compound 3 in the study) showed significant inhibition of cruzain with an IC50 value of 9.6 ± 1.0 µM and a similar inhibitory effect against papain. academicjournals.org A semisynthetic derivative of this compound was found to be a potent inhibitor of papain, with an IC50 value of 0.60 ± 0.02 µM. academicjournals.org Another biflavone isolated from Garcinia brasiliensis, fukugetin, which is structurally related to this compound, also demonstrated inhibitory activity against both papain and cruzain, with K(i) values of 13.4 µM and 1.1 µM, respectively. nih.gov

This compound and its derivatives also exhibit inhibitory activity against the serine protease trypsin. academicjournals.org One semisynthetic derivative, this compound-7,4`,7``,3,4-penta-O-methyl, was identified as a particularly potent inhibitor of trypsin, with an IC50 value of 1.64 ± 0.11 µM. This was noted to be 7-fold more effective at trypsin inhibition than the classical reference inhibitor, TLCK (IC50 = 11.8 ± 1.3 µM).

Research has shown that this compound and its semisynthetic derivatives are effective inhibitors of proprotein convertases (PCs). nih.gov this compound (referred to as BF1 in the study) displayed a mixed inhibition mechanism for Kex2 and PC1/3, and a competitive inhibition for Furin. nih.gov A semisynthetic derivative, this compound-7,4',7″,3‴,4‴-penta-O-butanoyl (BF4), was found to be a more potent and selective inhibitor of PC1/3, with an IC50 of 1.13 μM and a Ki of 0.59 μM, exhibiting a simple linear competitive mechanism of inhibition. nih.gov

Table 2: Inhibitory Activity of this compound and its Derivatives on Proteases

Enzyme Inhibitor IC50 (µM) Ki (µM) Inhibition Mechanism
Papain This compound-7,4`,7``,3,4-penta–O–acetyl 0.60 ± 0.02 - -
Cruzain This compound 9.6 ± 1.0 - -
Trypsin This compound-7,4`,7``,3,4-penta-O-methyl 1.64 ± 0.11 - -
Kex2 This compound - - Mixed
PC1/3 This compound - - Mixed
PC1/3 This compound-7,4',7″,3‴,4‴-penta-O-butanoyl 1.13 0.59 Competitive
Furin This compound - - Competitive

Hypolipidemic and Anti-Atherosclerotic Effects

This compound has demonstrated significant potential in mitigating hyperlipidemia and atherosclerosis in animal models.

In a study involving hypercholesterolemic rabbits, this compound isolated from the leaves of Garcinia dulcis was investigated for its ability to reduce plasma lipids and prevent the progression of atherosclerotic lesions. nih.gov The administration of this compound at concentrations of 0.005% and 0.01% in the diet led to a reduction in plasma cholesterol and triglycerides. nih.gov These concentrations also effectively reduced the intimal thickening within the aortas of the cholesterol-fed rabbits. nih.gov

Furthermore, in a mouse model of human atherosclerosis (Ldlr(-/-)Apobec1(-/-) mice), oral therapy with this compound resulted in a significant reduction in the atherosclerotic areas of the aortas by 26%, without altering plasma lipid profiles or body weight. [1, 2] Immunohistochemical analysis revealed that this compound reduced the number of vascular smooth muscle cells (VSMCs) in the atherosclerotic lesions, suggesting that it retards atherosclerogenesis by limiting the migration of VSMCs into the intima. [1, 2] This effect is likely mediated through the inhibition of multiple migration-related kinases. benthamdirect.com

Table 3: Summary of Hypolipidemic and Anti-Atherosclerotic Effects of this compound

Animal Model Key Findings
Hypercholesterolemic rabbits Reduced plasma cholesterol, triglycerides, and aortic intimal thickening at 0.005% and 0.01% dietary concentrations. nih.gov
Ldlr(-/-)Apobec1(-/-) mice Reduced atherosclerotic areas by 26% and decreased the number of vascular smooth muscle cells in lesions. [1, 2]

Inhibition of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Reductase

This compound has been identified as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. wikipedia.orgdovepress.com In vitro studies using the catalytic domain of house mouse HMG-CoA reductase demonstrated that this compound inhibits the enzyme's activity. nih.gov The mechanism of inhibition was found to be competitive with respect to the substrate HMG-CoA, meaning this compound directly competes with HMG-CoA for binding to the enzyme's active site. nih.govresearchgate.net Conversely, its inhibition was non-competitive towards the co-factor NADPH. nih.govresearchgate.net

The inhibition constants (K(i)) for this compound were determined to be 80.87 ± 0.06 µM with respect to HMG-CoA and 103 ± 0.07 µM with respect to NADPH. nih.govresearchgate.net Further investigation into the constituent flavonoid subunits of this compound, naringenin (B18129) and luteolin (B72000), revealed that they also competitively inhibit HMG-CoA reductase. nih.gov This suggests that each subunit of the this compound molecule can occupy the active site of the enzyme, thereby blocking the substrate from binding. nih.gov Molecular docking studies support these in vitro findings, indicating that this compound has a high affinity for the HMG-CoA binding pocket on the reductase enzyme. researchgate.net

CompoundInhibition Constant (K(i)) vs. HMG-CoA (µM)Inhibition Constant (K(i)) vs. NADPH (µM)Inhibition Type vs. HMG-CoAInhibition Type vs. NADPH
This compound80.87 ± 0.06103 ± 0.07CompetitiveNon-competitive
Naringenin83.58 ± 4.37182 ± 0.67CompetitiveNon-competitive
Luteolin83.59 ± 0.94188 ± 0.14CompetitiveNon-competitive

Assessment of Anti-Atherosclerotic Potential in Animal Models (e.g., Ldlr−/−Apobec1−/− mice)

The anti-atherosclerotic potential of this compound has been investigated in animal models, specifically in LDL receptor-deficient (Ldlr−/−) and apolipoprotein B mRNA editing enzyme, catalytic polypeptide 1-deficient (Apobec1−/−) mice. nih.gov This mouse model is considered a rigorous representation of human familial hypercholesterolemia, as these mice develop extensive atherosclerotic lesions on a normal diet. researchgate.netphysiology.org

In a long-term study, Ldlr−/−Apobec1−/− mice fed a diet containing 0.003% this compound for eight months showed a significant 26% reduction in atherosclerotic areas in their aortas compared to control mice. nih.govresearchgate.netresearchgate.net This reduction in atherosclerosis was achieved without any significant changes in the plasma lipid profiles or body weights of the mice. nih.govresearchgate.net Immunohistochemical analysis of the atherosclerotic lesions revealed that this compound treatment reduced the number of VSMCs within the lesions. nih.govresearchgate.net However, it did not affect the density of macrophages or the rates of cell proliferation and apoptosis within the lesions. nih.govresearchgate.net These findings suggest that this compound's anti-atherosclerotic effect in this model is primarily due to the inhibition of VSMC migration from the media layer of the artery into the intima. nih.govresearchgate.net Another study in hypercholesterolemic rabbits also demonstrated an anti-atherogenic effect, with this compound supplementation reducing plasma lipids and the progression of atherosclerotic lesions. utmb.eduscispace.com

Animal ModelTreatmentDurationKey Findings
Ldlr−/−Apobec1−/− mice0.003% this compound in chow8 months26% reduction in atherosclerotic area; Reduced VSMC in lesions; No change in plasma lipids or macrophage density. nih.govresearchgate.netresearchgate.net
Hypercholesterolemic rabbits0.005% and 0.01% this compound in diet4 monthsReduced plasma cholesterol, triglycerides, and TBARS; Diminished atheromatous plaques and intimal thickening. utmb.eduscispace.com

Other Investigated Biological Activities and Their Underlying Mechanisms

Vasorelaxation Mechanisms in Isolated Rat Thoracic Aorta

The effects of flavonoids, the class of compounds to which this compound belongs, on vascular tone have been studied in isolated rat thoracic aorta. While specific studies on this compound's vasorelaxant properties are not detailed in the provided context, research on related flavones and flavonols provides insight into potential mechanisms. Generally, flavones have been shown to induce endothelium-independent vasorelaxation. nih.gov The mechanisms can involve the inhibition of calcium influx through both voltage- and receptor-operated calcium channels, as well as inhibiting the release of intracellular calcium. nih.govresearchgate.net Some flavonoids may also increase intracellular levels of cyclic adenosine 3',5'-monophosphate (cAMP). nih.gov For instance, formononetin, an isoflavone, has been shown to induce vasorelaxation through the PI3K/PTEN/Akt signaling pathway. dovepress.com

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. mdpi.com Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. mdpi.com While direct studies on this compound's inhibition of MAO are not extensively detailed, research on other natural flavonoids has shown their potential as MAO inhibitors. researchgate.net For example, flavonoids like quercetin and apigenin (B1666066) have been identified as inhibitors of both MAO and xanthine oxidase. researchgate.net Computational studies have also explored the potential of biflavonoids, such as those found in Garcinia species, to act as inhibitors of enzymes relevant to neurodegenerative diseases, suggesting a possible area for future investigation of this compound. researchgate.net

Glycogen Synthase Kinase-3 (GSK-3) Modulation

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine protein kinase involved in a wide range of cellular processes, including glycogen metabolism, cell signaling, and cellular transport. wikipedia.org It exists in two main isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes. nih.gov GSK-3 is a key regulator in numerous signaling pathways and has been implicated in the pathology of several diseases, including type 2 diabetes, Alzheimer's disease, and cancer. wikipedia.orgnih.gov Despite the extensive research into the function and regulation of GSK-3, current scientific literature does not provide specific evidence from in vitro or animal model studies on the direct modulation of GSK-3 by this compound.

Aromatase Inhibition

Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. nih.gov Its inhibition is a key therapeutic strategy, particularly in hormone-dependent breast cancer. mdpi.com Flavonoids, the chemical class to which this compound belongs, are recognized as competitive inhibitors of aromatase. nih.gov

Computational, or in silico, studies have investigated the molecular interaction between this compound and the aromatase enzyme, suggesting a mechanism for its inhibitory potential. researchgate.net While direct experimental IC50 values for this compound were not found in the reviewed literature, studies on structurally related flavonoids provide context for its potential activity. For instance, 7-hydroxyflavone has been identified as a potent competitive inhibitor of aromatase with a 50% inhibitory concentration (IC50) of 0.5 µM and an apparent Ki value of 0.25 µM. nih.gov Other related compounds such as chrysin and apigenin also demonstrate inhibitory effects. drugbank.com These findings support the potential for this compound to function as an aromatase inhibitor, though specific in vitro and animal model data are needed for confirmation.

Antiviral Activity (e.g., Anti-HIV-1)

This compound has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). In vitro studies have evaluated its efficacy against key viral targets and in cell-based models.

The compound exhibits moderate inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme, with a reported IC50 value of 116 µM. nih.gov Beyond enzymatic inhibition, this compound shows significant antiviral efficacy in cell cultures. In studies using phytohemagglutinin-stimulated primary human peripheral blood mononuclear cells infected with the HIV-1 LAV-1 strain, this compound demonstrated a 50% effective concentration (EC50) of 6.9 µM. nih.gov The selectivity index, which compares the cytotoxic concentration to the effective concentration, was approximately 10, indicating a favorable window of antiviral activity. nih.gov

In Vitro Anti-HIV-1 Activity of this compound
Assay TypeTarget / Cell LineVirus StrainActivity MetricValueReference
Enzyme InhibitionHIV-1 Reverse Transcriptase (RT)N/AIC50116 µM nih.gov
Antiviral EfficacyHuman Peripheral Blood Mononuclear CellsHIV-1 (LAV-1)EC506.9 µM nih.gov
SelectivityHuman Peripheral Blood Mononuclear CellsHIV-1 (LAV-1)Selectivity Index~10 nih.gov

Anti-Plasmodial Activity

This compound has been investigated for its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro studies have shown its ability to inhibit parasite growth, including strains resistant to conventional therapies.

Research on phenolic compounds isolated from the genus Allanblackia evaluated this compound against two strains of P. falciparum: the F32 strain, which is sensitive to chloroquine, and the FcM29 strain, which is resistant to chloroquine. nih.gov The results indicated that this compound possesses anti-plasmodial activity, although its potency is influenced by its chemical structure. The IC50 value for this compound against the F32 strain was 11.77 µg/mL. nih.gov

Interestingly, structure-activity relationship studies suggest that the presence of a hydroxyl group at the 3' position in this compound leads to a decrease in activity compared to the related biflavonoid Volkensiflavone, which lacks this group and shows a more potent IC50 of 0.99 µg/mL against the same strain. nih.gov

In Vitro Anti-Plasmodial Activity of Biflavonoids
CompoundP. falciparum StrainActivity MetricValue (µg/mL)Reference
This compoundF32 (Chloroquine-sensitive)IC5011.77 nih.gov
VolkensiflavoneF32 (Chloroquine-sensitive)IC500.99 nih.gov

Computational and Structure Activity Relationship Sar Studies

Computational Methodologies in Morelloflavone (B191904) Research

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. For this compound, these simulations have been instrumental in understanding its interactions with various protein targets.

Molecular docking studies have successfully identified the specific binding sites of this compound on several key proteins. A notable example is the interaction of this compound with the mitotic kinesin Eg5, a protein crucial for cell division and a target for anticancer therapies. Computational models have predicted that this compound binds to the allosteric pocket of Eg5, specifically within the cavity formed by the loop5/α2/α3 region nih.govnih.govresearchgate.net. This binding site is distinct from the ATP-binding site, indicating a non-competitive mode of inhibition nih.gov.

The key amino acid residues within this pocket that interact with this compound have been identified as Ile-136, Glu-116, Glu-118, Trp-127, Gly-117, Ala-133, Leu-214, Tyr-211, and Glu-215 nih.gov. The interaction with Tyr-211 is particularly significant, as it involves the formation of a hydrogen bond, a key stabilizing force in the ligand-protein complex nih.gov. In the case of HMG-CoA reductase, the luteolin (B72000) subunit of this compound is buried within a hydrophobic pocket, forming hydrogen bonds with residues such as Asn755, Glu665, Ser684, Cys561, Asp690, and Ala856 researchgate.net.

Protein TargetBinding Pocket/SiteKey Interacting Amino Acid Residues
Mitotic Kinesin Eg5Loop5/α2/α3 allosteric pocketIle-136, Glu-116, Glu-118, Trp-127, Gly-117, Ala-133, Leu-214, Tyr-211, Glu-215
HMG-CoA ReductaseHydrophobic pocket accommodating the luteolin subunitAsn755, Glu665, Ser684, Cys561, Asp690, Ala856
Cysteine and Serine ProteasesS1 and S2 subsitesNot specified in the provided search results

A critical output of molecular docking simulations is the estimation of the binding energy, which correlates with the binding affinity of the ligand for the protein. Lower binding energies typically indicate a more stable and favorable interaction. For this compound, binding energy calculations have been performed for several targets, providing a quantitative measure of its inhibitory potential.

The calculated binding energy for this compound with the mitotic kinesin Eg5 is -8.4 kcal/mol nih.gov. In studies involving SARS-CoV-2 helicase, this compound demonstrated a strong binding affinity. This compound has also been investigated for its inhibitory effects on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis researchgate.netnih.gov.

Protein TargetCalculated Binding Energy (kcal/mol)
Mitotic Kinesin Eg5-8.4
HMG-CoA Reductase-93.66 kJ/mol (equivalent to approximately -22.38 kcal/mol)

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein interaction, providing insights into the conformational changes and stability of the complex over time. A 100-nanosecond MD simulation was performed on the Eg5-morelloflavone complex to assess its stability nih.gov. The root mean square deviation (RMSD) of the protein's backbone atoms was monitored throughout the simulation. The results indicated a stable complex, with the RMSD of the Eg5-ADP-morelloflavone system reaching a plateau at approximately 1.03 ± 0.12 Å nih.gov. This suggests that the binding of this compound induces a stable conformation in the Eg5 protein. The simulations also revealed reduced flexibility in certain regions of Eg5, including loop5 and switch I, upon this compound binding nih.gov. This stabilization of the "closed conformation" of the allosteric pocket is believed to be a key aspect of its inhibitory mechanism nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govmdpi.comnih.gov. While specific QSAR models developed exclusively for this compound and its derivatives are not extensively reported in the reviewed literature, QSAR studies on the broader class of flavonoids and biflavonoids are prevalent mdpi.comnih.gov. These studies typically use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the inhibitory activity against various enzymes. For instance, a 3D-QSAR model for biflavonoids targeting antioxidant activity has been developed, demonstrating the importance of steric interactions in determining their potency mdpi.com. Such models can be instrumental in predicting the activity of new, unsynthesized this compound analogs and guiding the design of compounds with improved therapeutic potential.

Pharmacophore modeling is another valuable computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) required for a molecule's biological activity researchgate.netresearchgate.netnih.govmdpi.comdovepress.com. A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the ligand-binding site of a target protein.

Although a specific pharmacophore model for this compound has not been detailed in the available research, studies on related flavonoids have successfully employed this technique. For example, a pharmacophore model for flavonoid-based α-glucosidase inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as crucial features for activity researchgate.net. Once a pharmacophore model is established, it can be used as a 3D query to screen large compound databases to identify novel molecules with the desired structural features and potential biological activity. Furthermore, these models can guide de novo drug design, where new molecular structures are built from scratch to fit the pharmacophore, offering a pathway to novel therapeutic agents inspired by the this compound scaffold.

Application in Target Identification and Mechanism Elucidation

Computational studies have become instrumental in identifying the biological targets of this compound and clarifying its mechanisms of action. These in silico approaches allow researchers to predict and analyze the interactions between this compound and various proteins, providing insights that guide further experimental validation.

One key application is in understanding its anti-cancer and anti-inflammatory properties. For instance, studies have shown that this compound can inhibit tumor angiogenesis, a critical process in cancer growth and metastasis. aacrjournals.org Computational models and subsequent biological assays revealed that this inhibition is achieved by targeting the activation of Rho GTPases (specifically RhoA and Rac1) and the Raf/mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) signaling pathways. aacrjournals.org this compound was found to inhibit the phosphorylation and activation of this pathway without affecting the VEGF receptor 2 (VEGFR2) activity directly. aacrjournals.org

In the context of hypercholesterolemia, this compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govresearchgate.net Molecular docking studies have elucidated the binding mechanism, showing that this compound competes with the substrate HMG-CoA for the enzyme's active site. nih.govresearchgate.net These computational analyses suggested that both the naringenin (B18129) and luteolin subunits of the this compound molecule could independently occupy the active site, thereby blocking substrate access. nih.gov

Furthermore, the anti-inflammatory effects of this compound have been linked to its ability to inhibit human secretory phospholipase A2 (sPLA2). nih.gov This target was identified through screening, and the mechanism involves potent, apparently irreversible inhibition of group II and III sPLA2 enzymes, which are key mediators of inflammation. nih.gov Such target identification and mechanistic studies are crucial for developing complex natural products like this compound into potential therapeutic agents. ufl.edunih.gov

Structure-Activity Relationships of this compound and its Derivatives

The biological activities of this compound are intricately linked to its chemical structure. Structure-activity relationship (SAR) studies, which investigate how modifications to the molecular structure affect its biological function, have provided valuable insights into the key features responsible for its therapeutic effects.

The presence, number, and position of various substituent groups on the biflavonoid scaffold of this compound significantly modulate its biological activity.

Hydroxyl Groups (-OH): The numerous hydroxyl groups on the this compound structure are indispensable for many of its biological activities. researchgate.net They are critical for forming hydrophilic interactions and hydrogen bonds with target proteins, which is crucial for binding and inhibition. researchgate.netmdpi.com The arrangement of these hydroxyl groups is often more important than the sheer number; for example, an ortho-dihydroxy (catechol) group in the B-ring is a key feature for potent antioxidant and free radical scavenging activity. mdpi.comresearchgate.net Studies on various flavonoids have shown that the presence of hydroxyl groups at specific positions, such as C3', C4', C5, and C7, enhances anti-inflammatory and neuroprotective activities. nih.govmdpi.comnih.gov Conversely, esterification or blocking of these hydroxyl groups can decrease the ability to scavenge free radicals. nih.gov

Methoxy Groups (-OCH3): The replacement of hydroxyl groups with methoxy groups can have varied effects. While methoxylation can increase the lipophilicity of the molecule, potentially affecting its membrane permeability, it may also reduce certain biological activities. mdpi.comnih.gov For instance, in some flavonoid series, methoxy groups have been shown to attenuate anti-inflammatory and antioxidant effects compared to their hydroxylated counterparts. nih.govmdpi.com However, in other contexts, methoxy groups at specific positions, like C7, have been found to enhance anti-inflammatory activity. mdpi.com

Glucose Chain: The addition of a glucose chain, as seen in this compound-4```-glycoside (Fukugiside), also influences activity. Glycosylation generally increases the water solubility of the compound. In studies comparing this compound and its glycoside derivatives against proteases like papain, the non-glycosylated this compound often shows comparable or slightly better inhibitory activity, suggesting that the bulky glucose moiety is not essential for and may slightly hinder binding to the active site of some enzymes. aacrjournals.org

The table below summarizes the inhibitory concentrations (IC50) of this compound and its derivatives against various proteases, illustrating the influence of different substituents.

CompoundSubstituentsTarget ProteaseIC50 (µM)
This compound-4-glycoside (Compound 1)Glucose chain at 4 positionPapain11.0 ± 3.0
(±)-Fukugiside (Compound 2)Glucose chain at 4``` position (racemic)Papain23.0 ± 4.0
This compound (Compound 3)Free hydroxylsPapain10.5 ± 0.3
This compound-penta-O-acetyl (Compound 4)Acetyl groups (with carbonyls)Papain0.60 ± 0.02
This compound-penta-O-methyl (Compound 5)Methyl groups (no carbonyls)Papain15.4 ± 0.7
This compound-penta-O-methyl (Compound 5)Methyl groups (no carbonyls)Trypsin1.64 ± 0.11
This compound-penta-O-butanoyl (Compound 6)Butanoyl groupsCruzain8.1 ± 0.6

Data sourced from Gontijo et al. (2015). academicjournals.org

Intramolecular hydrogen bonds (IHBs), which are hydrogen bonds formed between atoms within the same molecule, play a significant role in the bioactivity of flavonoids like this compound. nih.govnih.gov These bonds affect the molecule's electronic distribution, geometry, and conformational stability. nih.govresearchgate.net

The carbonyl groups (C=O) within the this compound structure and its derivatives are critical for certain biological activities, particularly protease inhibition. academicjournals.orgresearchgate.net SAR studies have demonstrated that the presence of carbonyl groups can significantly enhance inhibitory potency.

A study comparing semisynthetic derivatives of this compound provided direct evidence for this. This compound-penta-O-acetyl, which contains carbonyl groups in its acetyl substituents, was a much more potent inhibitor of the cysteine protease papain (IC50 = 0.60 µM) than this compound-penta-O-methyl, which lacks these carbonyls (IC50 = 15.4 µM). academicjournals.orgresearchgate.netresearchgate.net It is hypothesized that the electrophilic carbon atom of the carbonyl group is susceptible to nucleophilic attack by key amino acid residues (like cysteine or serine) in the active site of proteases. This interaction can lead to the formation of a covalent or pseudo-covalent bond, resulting in potent inhibition. academicjournals.orgresearchgate.net The absence of the carbonyl group in the methylated derivative leads to a nearly 13-fold decrease in its inhibitory effect on papain, highlighting the importance of this functional group for interacting with certain proteases. academicjournals.org

The three-dimensional shape and flexibility (conformational dynamics) of this compound are crucial for its interaction with target proteins. As a relatively large and complex molecule, its ability to adopt a specific conformation allows it to fit snugly into the binding pockets of enzymes. Molecular docking simulations show that this compound and its subunits are well-accommodated within the active sites of targets like HMG-CoA reductase. researchgate.net

The biflavonoid structure, with its two flavonoid units connected by a linker, possesses a degree of rotational freedom. This allows it to orient its subunits optimally for interaction. For example, in HMG-CoA reductase, the luteolin subunit of this compound was found to be buried within a hydrophobic pocket, forming key interactions. researchgate.net However, the bulky nature of some derivatives can also lead to steric hindrance, preventing effective binding. This is observed in studies where large substituent groups, such as carboxypropyl groups, hinder interaction with the active sites of proteases like Kex2 and Furin. researchgate.netresearchgate.net While direct evidence for allosteric modulation by this compound is still emerging, its complex structure and ability to induce conformational changes in target proteins upon binding are suggestive of such potential mechanisms.

The binding of this compound to its protein targets is governed by a combination of non-covalent intermolecular forces. pressbooks.pubsaskoer.calibretexts.org The strength and specificity of these interactions determine the binding affinity and, consequently, the biological activity.

Hydrogen Bonds: As mentioned, the numerous hydroxyl groups of this compound are key hydrogen bond donors and acceptors. These interactions are critical for stabilizing the ligand-protein complex and are involved in enzyme catalysis and inhibition. researchgate.net Molecular docking studies on HMG-CoA reductase revealed hydrogen bond interactions between the luteolin subunit and residues such as Asn755, Glu665, and Ser684. researchgate.net

Hydrophobic Interactions and van der Waals Forces: The aromatic rings of the this compound scaffold participate in significant hydrophobic interactions with nonpolar amino acid residues in the binding pockets of target proteins. researchgate.net These van der Waals forces are a major driving force for ligand binding, and the binding affinity is often directly proportional to the extent of these hydrophobic interactions. researchgate.net

π-π Interactions: The planar aromatic rings of this compound can engage in π-π stacking interactions with the phenolic rings of aromatic amino acids like tyrosine, phenylalanine, and tryptophan within the protein's active site. researchgate.net These interactions contribute significantly to the stability and specificity of the binding. This compound has been observed to form consistent π-π interactions across various target proteins, highlighting the importance of this force in its broad biological activity. researchgate.net

Bioavailability and Metabolism in Preclinical Models Mechanistic Focus

Systemic Distribution and Detection in Biological Samples

Evidence from preclinical efficacy studies in animal models suggests that morelloflavone (B191904) achieves systemic distribution necessary to exert pharmacological effects at various tissue sites. In a mouse model of atherosclerosis, orally administered this compound was shown to reduce the number of vascular smooth muscle cells within atherosclerotic lesions, indicating that the compound and/or its metabolites distribute to the vasculature to produce this effect. nih.gov Similarly, in xenograft mouse models of prostate cancer, this compound treatment inhibited tumor angiogenesis and growth, which implies that the compound reaches the tumor tissue in sufficient concentrations to impact these processes. nih.govaacrjournals.org

Despite this indirect evidence of bioavailability and distribution, specific pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and detailed tissue distribution levels (e.g., ng/g of tissue), are not extensively reported in publicly available literature.

The detection and quantification of flavonoids like this compound in biological matrices typically rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of flavonoids from complex mixtures. researchgate.netresearchgate.net For sensitive and selective identification, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS/MS. frontiersin.orgfrontiersin.org These methods are standard for pharmacokinetic studies of natural products, allowing for the determination of the parent compound and its metabolites in plasma, urine, and tissue homogenates. cdc.govnih.govdovepress.comnih.gov

Interactive Table: Evidence of this compound Systemic Activity in Preclinical Models Users can filter and sort the data below.

Preclinical Model Observed Effect Implication for Distribution Reference
Mouse model of atherosclerosis Reduced infiltration of smooth muscle cells into atherosclerotic tissue. Distribution to the vasculature. nih.gov
Xenograft mouse prostate tumor model Inhibition of tumor growth and angiogenesis. Distribution to tumor tissue. nih.govaacrjournals.org
Rat aortic ring assay (ex vivo) Inhibition of microvessel sprouting. Bioavailability to endothelial cells. nih.govaacrjournals.org

Metabolic Transformation Pathways of this compound in Organisms

The metabolic fate of this compound in preclinical models has not been fully elucidated in dedicated studies. However, based on its structure as a biflavonoid composed of two distinct flavonoid units, its metabolic pathway can be inferred from the known metabolism of its constituents. This compound is a dimer of a luteolin (B72000) moiety and a naringenin (B18129) moiety. nih.gov It is plausible that a primary metabolic step involves the cleavage of the bond linking these two flavonoids, releasing them as individual molecules within the organism. nih.gov

Once liberated, these flavonoid monomers are expected to undergo extensive phase II metabolism, a common pathway for polyphenols.

Luteolin Metabolism: In vivo, luteolin is known to be rapidly metabolized. The primary transformation pathways include glucuronidation and sulfation, which convert the parent compound into more water-soluble metabolites. mdpi.com These conjugated forms are the predominant circulating species in plasma. mdpi.comfrontiersin.org

Naringenin Metabolism: Similarly, naringenin undergoes rapid and extensive conjugation upon absorption. After oral administration in rats, naringenin is primarily found in the bloodstream as its glucuronide and sulfate (B86663) conjugates, with the parent aglycone being virtually undetectable. jfda-online.com Sulfation appears to be a major metabolic route for naringenin. jfda-online.com

Therefore, the metabolic transformation of this compound likely proceeds via breakdown into its constituent monomers, followed by their extensive conjugation. The resulting metabolites circulating in the body would primarily be glucuronidated and sulfated forms of luteolin and naringenin.

Influence of Metabolism on Bioactivity

The constituent flavonoids, luteolin and naringenin, possess a broad spectrum of biological activities that are relevant to the effects reported for this compound.

Bioactivity of Luteolin and its Metabolites: Luteolin is well-documented for its potent antioxidant and anti-inflammatory properties. frontiersin.orgnih.govnih.gov It can modulate various signaling pathways involved in inflammation and has shown neuroprotective and cardioprotective effects in preclinical studies. nih.govnih.govresearchgate.net Its metabolites, such as luteolin glucuronides, are also known to possess biological activity, including antioxidant and anti-inflammatory effects. mdpi.com

Bioactivity of Naringenin and its Metabolites: Naringenin and its conjugates exhibit significant pharmacological effects. They have been shown to possess antioxidant, anti-inflammatory, anti-atherogenic, and lipid-lowering properties. researchgate.netnih.gov Notably, some studies on other flavonoids have suggested that conjugated metabolites can be even more potent than the original aglycone form in certain activities. For instance, conjugated metabolites of the flavonoid morin (B1676745) were found to be significantly more potent in anti-inflammatory assays than morin itself. jfda-online.com This suggests that the glucuronide and sulfate conjugates of naringenin are likely major contributors to its in vivo bioactivity.

Interactive Table: Bioactivities of Potential this compound Metabolites Users can filter and sort the data below.

Metabolite Known Bioactivities Potential Contribution to this compound's Effects Reference
Luteolin Antioxidant, anti-inflammatory, neuroprotective, cardioprotective. Contributes to anti-inflammatory and protective effects observed in various models. frontiersin.orgnih.govnih.gov
Luteolin Glucuronides/Sulfates Antioxidant, anti-inflammatory. Likely active circulating forms contributing to systemic effects. mdpi.com
Naringenin Antioxidant, anti-inflammatory, anti-atherogenic, lipid-lowering. Contributes to anti-atherosclerotic and metabolic regulatory effects. researchgate.netnih.gov

Future Directions and Research Perspectives

Elucidation of Unexplored Mechanistic Pathways for Known Activities

While research has successfully identified several key mechanisms of action for morelloflavone (B191904), many questions remain. A significant portion of its biological activity is attributed to the inhibition of specific signaling pathways and enzymes, yet the complete picture is far from clear.

For instance, in the context of its anti-atherosclerotic properties, studies have shown that this compound inhibits the migration of vascular smooth muscle cells (VSMCs) by de-activating kinases such as FAK, c-Src, ERK, and RhoA. nih.gov However, the potential contribution of its metabolites has not been explored. nih.gov It is plausible that upon oral administration, this compound is metabolized in vivo to its constituent flavonoid units, apigenin (B1666066) and luteolin (B72000), which may exert their own anti-atherosclerotic effects. nih.gov Future studies must investigate the metabolic fate of this compound and the specific activities of its metabolites to fully account for its therapeutic effects.

Similarly, this compound's anti-angiogenic effects have been linked to the inhibition of RhoA and Rac1 GTPases and the Raf/MEK/ERK signaling pathway. nih.gov This action suppresses the proliferation, migration, and tube formation of endothelial cells stimulated by vascular endothelial growth factor (VEGF). nih.gov Despite these findings, the upstream and downstream effectors of these pathways in response to this compound are not fully characterized. Research has shown it does not affect VEGFR2 activation, pointing to a mechanism downstream of the receptor. nih.gov Further investigation is needed to identify the precise molecular interactions and to determine if this inhibitory action is specific to endothelial cells or extends to other cell types involved in tumorigenesis. nih.gov

Table 1: Known Activities of this compound and Associated Mechanistic Questions

Advanced Computational Approaches for Rational Derivative Design

The structural complexity of this compound offers a rich scaffold for chemical modification and the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. Advanced computational approaches are indispensable tools for accelerating this process. nih.gov

Molecular docking and simulation studies have already provided initial insights into how this compound and other biflavonoids interact with protein targets like HMG-CoA reductase and various proteases. nih.govnih.govresearchgate.net These in silico models predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and π–π stacking, that are crucial for biological activity. nih.govresearchgate.net For example, computational analysis predicted that this compound binds to an allosteric pocket in the Eg5 motor protein, a finding later confirmed by in vitro ATPase activity assays. researchgate.net

Future research should leverage these computational tools more extensively for the rational design of novel derivatives. By modifying the core biflavonoid structure—for instance, by altering hydroxylation or methoxylation patterns—it is possible to enhance binding affinity for a specific target or to modulate properties like membrane permeability. nih.gov Computational techniques can be used to predict how these structural changes will affect the molecule's interaction with its target. nih.gov For instance, as demonstrated with the design of morphine derivatives, computational chemistry can be used to calculate changes in physicochemical properties like pKa, which can be engineered to improve tissue-specific targeting. nih.gov Furthermore, computational methods can be employed to design derivatives with increased lipophilicity to improve interaction with cellular membranes, a strategy that has been explored for other antioxidants. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To move beyond single-pathway analysis, a holistic understanding of this compound's biological impact is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for building a comprehensive picture of its cellular effects. mdpi.com While this approach has not yet been extensively applied to this compound, it represents a critical future direction for phytochemical research. nih.gov

A multi-omics approach can reveal the global cellular response to this compound treatment. mdpi.com For example, transcriptomic analysis (e.g., RNA-seq) could identify all genes whose expression is altered by the compound, while proteomics would reveal corresponding changes in protein levels. Metabolomic profiling would simultaneously capture shifts in cellular metabolites, providing a direct readout of the functional consequences of these genomic and proteomic changes.

By integrating these layers of information, researchers can construct comprehensive network models of this compound's activity. mdpi.com This can help identify novel targets, uncover unexpected off-target effects, and elucidate the cross-talk between different signaling pathways. Such an approach could, for instance, connect the inhibition of specific kinases by this compound to broader changes in glutathione (B108866) metabolism or lysosomal function, as has been demonstrated in studies of complex metabolic diseases. mdpi.com This comprehensive biological understanding is essential for identifying predictive biomarkers of response and for designing more effective therapeutic strategies.

Development of Targeted Delivery Systems for Enhanced Efficacy

A major challenge for many natural phytochemicals, including flavonoids, is their limited bioavailability, which can be due to factors like low water solubility and poor membrane permeability. hilarispublisher.comdovepress.com Developing advanced, targeted delivery systems is therefore a crucial step to enhance the therapeutic efficacy of this compound and its derivatives. nih.gov

Nanotechnology-based drug delivery systems offer promising solutions. Encapsulating this compound within nanocarriers such as liposomes, polymeric nanoparticles, or exosomes could improve its solubility, protect it from premature degradation, and control its release profile. hilarispublisher.com These delivery systems can be engineered to overcome biological barriers and enhance the accumulation of the drug at the desired site of action.

Table 2: Chemical Compounds Mentioned

Q & A

Q. How is Morelloflavone isolated and purified from Garcinia species, and what quality control measures ensure reproducibility?

this compound is typically extracted from dried G. dulcis leaves using sequential solvent extraction (acetone, hexane, dichloromethane) followed by silica gel chromatography and HPLC purification. Critical steps include TLC monitoring for fraction selection and HPLC validation (Agilent 1100 Series, ODS-2 column, 289 nm detection). Purity ≥94% is achieved via gradient elution (45% acetonitrile/1% acetic acid) .

Q. What analytical methods confirm this compound’s structural integrity and purity in research settings?

Structural validation combines HPLC (retention time matching), UV-Vis spectroscopy (λ~289 nm), and comparison with authenticated standards. Absolute configuration is determined via computational methods (e.g., electronic circular dichroism) and X-ray crystallography for crystalline derivatives .

Q. What in vitro models are optimal for studying this compound’s effects on vascular smooth muscle cells (VSMCs)?

Primary mouse VSMCs (passages 4–9) are cultured in 231 media with SMGS supplementation. Key assays include:

  • Scratch wound assay : Measures migration inhibition (18-hour treatment, 0–100 µM doses) .
  • Boyden chamber assay : Evaluates invasion using serum gradients (e.g., 1 µM this compound reduces migration by 50%) .
  • Lamellipodia formation assay : Serum-starved VSMCs stained with phalloidin to quantify actin remodeling .

Q. What controls are critical in viability assays for this compound-treated cells?

Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine for apoptosis), and dose-response validation (0–100 µM). MTT assays confirm non-cytotoxicity ≤10 µM, while DNA fragmentation assays rule out apoptosis .

Advanced Research Questions

Q. How does this compound inhibit VSMC migration without affecting proliferation or apoptosis?

Mechanistically, this compound suppresses FAK, Src, ERK, and RhoA kinase activation, disrupting lamellipodia formation and cytoskeletal dynamics. At ≤10 µM, it selectively blocks migration (IC₅₀ ~1 µM in scratch assays) without altering cell cycle phases (flow cytometry/BrdU assays) .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Pharmacokinetic factors (e.g., bioavailability, tissue distribution) must be addressed. In mice, oral administration (50–100 mg/kg) achieves serum levels sufficient to reduce neointimal hyperplasia, but in vitro doses (1–10 µM) may not fully translate. Use LC-MS/MS to correlate plasma concentrations with tissue exposure .

Q. What molecular docking approaches predict this compound’s targets, and how are these validated experimentally?

Computational studies (AutoDock, Schrödinger Suite) model this compound’s binding to ER-α, ER-β, and HER-2. Validation involves kinase inhibition assays (e.g., RhoA GTPase activity) and siRNA knockdown of predicted targets in VSMCs .

Q. How to design experiments elucidating Rho GTPase involvement in this compound’s anti-migratory effects?

Use dominant-negative RhoA mutants, FRET-based biosensors (e.g., RhoA-FLARE), and pull-down assays (Rhotekin-RBD) to quantify GTP-bound RhoA. Combine with pharmacological inhibitors (Y-27632 for ROCK) to dissect pathway hierarchy .

Q. What strategies optimize this compound’s pharmacokinetics for preclinical restenosis models?

Key parameters include:

  • Bioavailability : Administer with lipid carriers (e.g., cyclodextrins) to enhance solubility.
  • Dosing regimen : Twice-daily oral gavage to maintain steady-state levels (validated via HPLC serum analysis) .

Q. How to address conflicting data on this compound’s antioxidant vs. kinase-inhibitory roles in different disease models?

Context-dependent effects may arise from tissue-specific redox environments. Use ROS scavengers (NAC) and redox-sensitive dyes (DCFH-DA) in parallel with kinase profiling (PamGene) to delineate primary mechanisms .

Q. Methodological Notes

  • Statistical rigor : ANOVA with Tukey’s post-hoc test for multi-group comparisons; report effect sizes (e.g., correlation coefficients for dose-response curves) .
  • Reproducibility : Pre-register experimental protocols (e.g., RRID for VSMC lines) and share raw HPLC/flow cytometry data via repositories like Zenodo.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.